

In-Depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde

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Compound of Interest

Compound Name: 3-(3-Methylphenyl)propionaldehyde

Cat. No.: B1311848

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CAS Number: 95416-60-7

This technical guide provides a comprehensive overview of **3-(3-Methylphenyl)propionaldehyde**, also known as 3-(m-tolyl)propanal, for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Chemical and Physical Properties

3-(3-Methylphenyl)propionaldehyde is an aromatic aldehyde with a molecular formula of $C_{10}H_{12}O$.^{[1][2]} Its chemical structure consists of a propanal group attached to a toluene ring at the meta position. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	95416-60-7	[1][2][3][4][5]
Molecular Formula	C10H12O	[1][2][4]
Molecular Weight	148.20 g/mol	[1]
IUPAC Name	3-(3-methylphenyl)propanal	[1]
Synonyms	3-(m-tolyl)propanal, 3-Methylbenzenepropanal, 3-M-TOLYL-PROPIONALDEHYDE	[1]
Purity	≥97.0% (typical)	[4]
Topological Polar Surface Area	17.1 Å ²	[1]
Rotatable Bond Count	3	[2]
Heavy Atom Count	11	[2]

Table 1: Physicochemical Properties of **3-(3-Methylphenyl)propionaldehyde**

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-(3-Methylphenyl)propionaldehyde**.

Infrared (IR) Spectroscopy

The IR spectrum of an aldehyde is characterized by a strong C=O stretching absorption. For aromatic aldehydes, this peak typically appears around 1705 cm⁻¹.^[6] Additionally, characteristic C-H stretching vibrations of the aldehyde group are expected at approximately 2720 cm⁻¹ and 2820 cm⁻¹.^[7] The aromatic ring will exhibit C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment. The aldehydic proton (CHO) is expected to appear as a triplet in the downfield region, typically

between δ 9-10 ppm. The protons of the ethyl chain and the methyl group on the aromatic ring will have characteristic chemical shifts and coupling patterns.

Mass Spectrometry (MS)

The mass spectrum of **3-(3-Methylphenyl)propionaldehyde** will show a molecular ion peak $[M]^+$ at $m/z = 148$. The fragmentation pattern is influenced by the aldehyde and the aromatic ring, with common losses including the CHO group and fragments from the alkyl chain.

Experimental Protocols

Synthesis of 3-(3-Methylphenyl)propionaldehyde

A common method for the synthesis of phenyl-substituted propanals involves the oxidation of the corresponding alcohol. While a specific, detailed experimental protocol for **3-(3-Methylphenyl)propionaldehyde** is not readily available in the public domain, a general procedure can be adapted from the synthesis of similar compounds, such as the oxidation of 3-phenylpropanol.

General Procedure for Oxidation of 3-(3-Methylphenyl)propanol:

- Dissolve the alcohol: 3-(3-Methylphenyl)propanol is dissolved in a suitable organic solvent, such as dichloromethane (DCM).
- Prepare the oxidizing agent: A solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a mixture of potassium dichromate and sulfuric acid, is prepared.
- Reaction: The oxidizing agent is added slowly to the solution of the alcohol at a controlled temperature, typically with cooling in an ice bath to manage the exothermic reaction.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by column chromatography or distillation to yield pure **3-(3-Methylphenyl)propionaldehyde**.

Note: This is a generalized protocol and would require optimization for this specific synthesis.

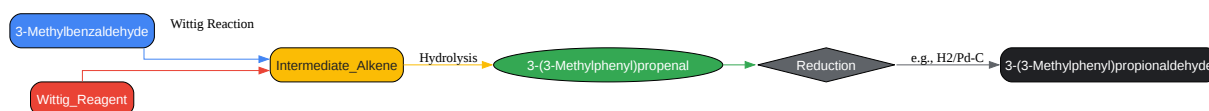
Role in Drug Discovery and Development

Aldehydes are versatile intermediates in organic synthesis and can be valuable building blocks in the development of new pharmaceutical compounds. They can participate in a variety of chemical transformations, including reductive amination to form amines, Wittig reactions to form alkenes, and aldol condensations to form larger carbon skeletons.

While specific applications of **3-(3-Methylphenyl)propionaldehyde** in drug development are not widely documented, its structural motif could be of interest in the synthesis of novel therapeutic agents. The methylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Logical Relationships in Synthesis

The synthesis of **3-(3-Methylphenyl)propionaldehyde** is a key step in a potential synthetic pathway. The logical flow from a precursor to the final product and its subsequent potential reactions can be visualized.



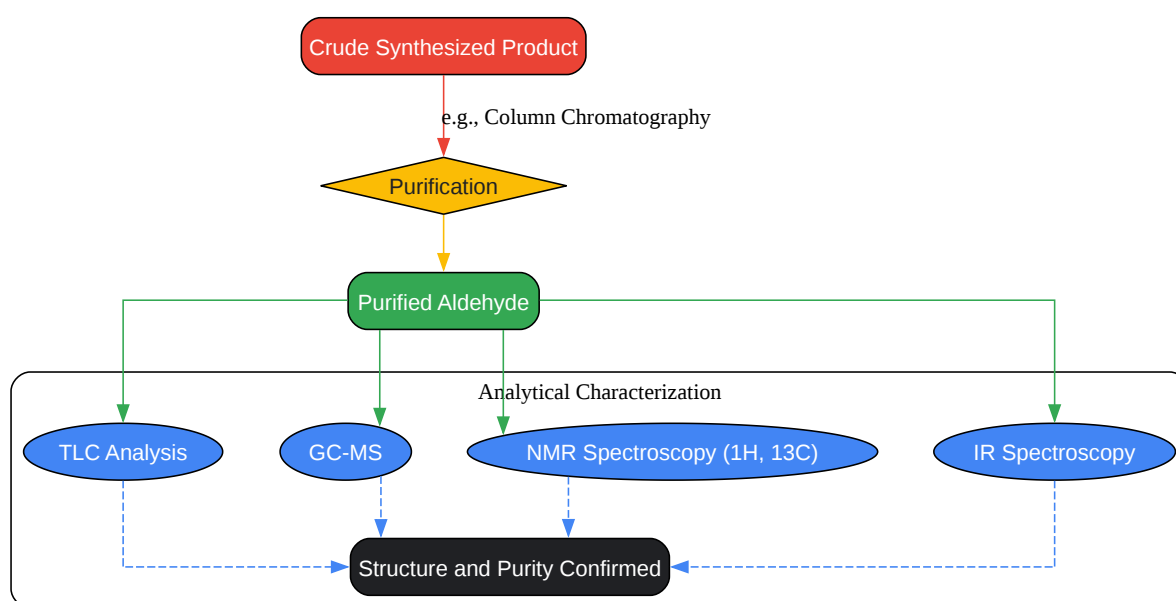
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Caption: A potential synthetic pathway to **3-(3-Methylphenyl)propionaldehyde**.

This diagram illustrates a plausible, though not experimentally verified for this specific molecule, synthetic route starting from 3-methylbenzaldehyde.

Experimental Workflow for Characterization

A standard workflow for the characterization of a synthesized batch of **3-(3-Methylphenyl)propionaldehyde** would involve several analytical techniques to confirm its identity and purity.



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Caption: Workflow for the characterization of **3-(3-Methylphenyl)propionaldehyde**.

Safety and Handling

3-(3-Methylphenyl)propionaldehyde is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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